3-((3-bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide
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Overview
Description
3-((3-bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with an appropriate nucleophile.
Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the dimethoxybenzyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the bromopyridine moiety or the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring or dimethoxybenzyl group.
Reduction: Reduced forms of the bromopyridine moiety or carboxamide group.
Substitution: Substituted derivatives of the bromopyridine moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-((3-bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe or ligand in biochemical assays.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 3-((3-bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-chloropyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide
- 3-((3-fluoropyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide
- 3-((3-iodopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide
Uniqueness
The uniqueness of 3-((3-bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide lies in the presence of the bromine atom in the pyridine ring. This bromine atom can participate in various chemical reactions, such as nucleophilic substitution, which may not be as readily achievable with other halogen atoms. Additionally, the combination of the bromopyridine moiety with the dimethoxybenzyl group and the pyrrolidine ring creates a unique structural framework that can be exploited for diverse applications.
Properties
IUPAC Name |
3-(3-bromopyridin-2-yl)oxy-N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O4/c1-25-16-6-5-13(10-17(16)26-2)11-22-19(24)23-9-7-14(12-23)27-18-15(20)4-3-8-21-18/h3-6,8,10,14H,7,9,11-12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDIOHUOOFYMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)OC3=C(C=CC=N3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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